

Application Notes and Protocols: JET-209 Stock Solution and Experimental Use

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JET-209 is a highly potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the degradation of the transcriptional co-activators CBP and p300.[1][2][3] As a bifunctional molecule, **JET-209** recruits an E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful tool for studying the roles of CBP and p300 in various biological processes, particularly in oncology research. These application notes provide detailed protocols for the preparation of **JET-209** stock solutions and its application in key cellular assays.

Chemical Properties and Storage

A summary of the key physicochemical properties of **JET-209** is presented in the table below.



Property	Value	Reference
Molecular Formula	C46H47N9O6	[1]
Molecular Weight	821.92 g/mol	[1]
Appearance	Light yellow to yellow solid powder	[1]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[1][4]

Preparation of JET-209 Stock Solutions

Proper preparation of stock solutions is critical for obtaining reproducible experimental results. **JET-209** is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution.

Materials:

- JET-209 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated pipettes and sterile tips

Protocol for 10 mM Stock Solution:

- Weighing: Accurately weigh out a desired amount of JET-209 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.22 mg of JET-209.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the JET-209 powder. For the example above, add 1 mL of DMSO.



- Solubilization: Gently vortex or sonicate the solution at room temperature until the JET-209 is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
- Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes.[4]
- Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1][4]

Note on Solubility: While DMSO is the recommended solvent for stock solutions, for specific in vivo formulations, other solvents and excipients such as PEG300, Tween 80, and corn oil may be required.[1][4] It is crucial to determine the optimal formulation for your specific experimental needs.

Experimental Protocols Western Blot Analysis of CBP/p300 Degradation

This protocol outlines the procedure to assess the degradation of CBP and p300 proteins in cells treated with **JET-209**.

Materials:

- Cell line of interest (e.g., RS4;11 leukemia cells)[2][3]
- Complete cell culture medium
- **JET-209** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against CBP, p300, and a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
- Treatment: Dilute the JET-209 stock solution in complete culture medium to the desired final
 concentrations (e.g., 0.1 nM to 100 nM). Remove the old medium from the cells and add the
 medium containing JET-209. Include a DMSO-only control.
- Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.



- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

This protocol measures the effect of **JET-209** on cell proliferation and viability.

Materials:

- Cell line of interest
- Complete cell culture medium
- JET-209 stock solution
- 96-well plates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
- Treatment: The following day, treat the cells with a serial dilution of JET-209. Include a DMSO-only control.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours).
- Assay:
 - For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and read the absorbance.



- For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the **JET-209** concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

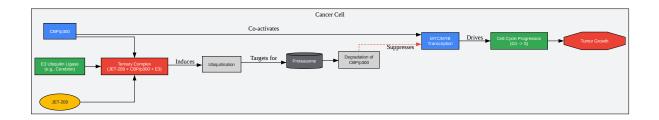
The following table summarizes the reported efficacy of **JET-209** in various acute leukemia cell lines.

Cell Line	Assay	Metric	Value	Reference
RS4;11	Degradation	DC50 (CBP)	0.05 nM	[2][3][4]
RS4;11	Degradation	DC50 (p300)	0.2 nM	[2][3][4]
RS4;11	Cell Viability	IC50	0.1 nM	[4]
MV4;11	Cell Viability	IC50	0.04 nM	[4]
HL-60	Cell Viability	IC50	0.54 nM	[4]
MOLM-13	Cell Viability	IC50	2.3 nM	[4]

Mechanism of Action and Signaling Pathway

JET-209 functions as a PROTAC, inducing the degradation of CBP and p300 proteins.[1][5] These proteins are critical co-activators for various transcription factors, including MYC and MYB, which are key drivers in many cancers.[4] By degrading CBP/p300, **JET-209** effectively suppresses the expression of these oncogenes, leading to cell cycle arrest, primarily at the G1 phase, and subsequent inhibition of tumor growth.[2][3][4]





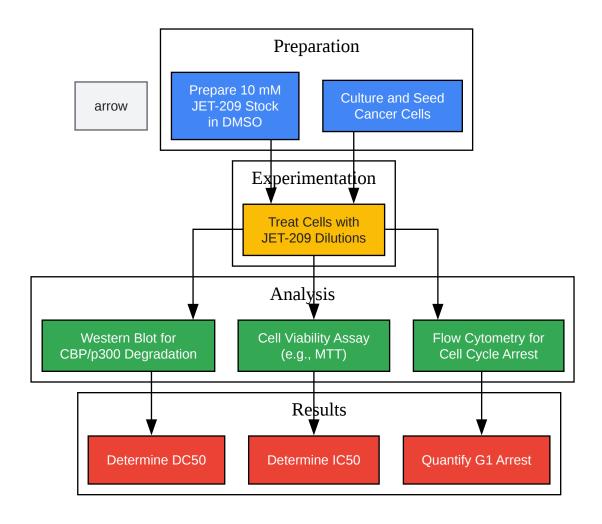
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Caption: Mechanism of action of JET-209.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of **JET-209** in vitro.





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Caption: In vitro experimental workflow for **JET-209**.

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